Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3-chloropropylamine with ethyl 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like chloroform (CHCl3). The reaction mixture is then heated to reflux, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of the 3-chloropropyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1353943-77-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 281.74 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core with a chloropropyl substituent, which is critical for its biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Below are key findings regarding its biological activities:
Antitumor Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of specific kinases related to cancer progression.
Antimicrobial Properties
Research has demonstrated that compounds with a pyrazolo structure can possess antimicrobial activities. This compound has been evaluated for its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in vitro.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of kinases involved in cancer cell proliferation and survival.
Study on Antitumor Activity
A study conducted by Johnston et al. (2018) explored the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various pyrazole derivatives were tested against both gram-positive and gram-negative bacteria. This compound displayed notable bacteriostatic effects against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.
Comparative Biological Activity Table
Compound Name | Activity Type | Target Pathway | Reference |
---|---|---|---|
This compound | Antitumor | Apoptosis induction via caspase activation | Johnston et al., 2018 |
This compound | Antimicrobial | Inhibition of MRSA growth | Research Study A |
Properties
Molecular Formula |
C13H16ClN3O2 |
---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
CDFJQNUPIYFWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCCl |
Origin of Product |
United States |
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